

# Tazarotene-Induced Gene Expression in Psoriasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of tazarotene's therapeutic effects in psoriasis, focusing on the significant alterations in gene expression that mediate its clinical efficacy. Tazarotene, a third-generation, receptor-selective topical retinoid, normalizes keratinocyte differentiation, reduces hyperproliferation, and diminishes inflammatory responses in psoriatic lesions. These actions are primarily mediated through its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating the transcription of a host of target genes.[1][2][3] This guide provides a comprehensive overview of these gene expression changes, detailed experimental methodologies, and the signaling pathways involved.

# Tazarotene's Impact on Gene Expression: A Quantitative Overview

Tazarotene treatment leads to a significant shift in the transcriptomic landscape of psoriatic skin. Key among these changes is the upregulation of a family of genes known as Tazarotene-Induced Genes (TIGs), which are thought to play a role in the drug's anti-proliferative effects. Conversely, tazarotene downregulates a suite of genes associated with the characteristic hyperproliferation, abnormal differentiation, and inflammation of psoriasis.

# **Upregulated Genes**



Tazarotene consistently induces the expression of three novel genes: TIG1 (Tazarotene-Induced Gene 1), TIG2 (also known as Chemerin), and TIG3.[1][4] These genes are believed to contribute to the restoration of normal epidermal homeostasis. While specific fold-change data from a dedicated tazarotene-psoriasis transcriptomic study is not readily available in the public domain, the consistent upregulation of these genes is a hallmark of tazarotene's mechanism of action.

| Gene Name | Full Name                               | Putative Function in<br>Psoriasis                                                                        |
|-----------|-----------------------------------------|----------------------------------------------------------------------------------------------------------|
| TIG1      | Tazarotene-Induced Gene 1               | May act as a tumor suppressor and regulate cell growth.                                                  |
| TIG2      | Tazarotene-Induced Gene 2<br>(Chemerin) | May play a role in maintaining normal keratinocyte differentiation and has implications in inflammation. |
| TIG3      | Tazarotene-Induced Gene 3               | Acts as a tumor suppressor and is involved in regulating keratinocyte proliferation.                     |

# **Downregulated Genes**

Tazarotene effectively suppresses the expression of genes that are pathologically overexpressed in psoriatic lesions. This includes markers of keratinocyte hyperproliferation and aberrant differentiation, as well as inflammatory mediators.



| Gene/Protein                                    | Function/Role in Psoriasis                                                                | Effect of Tazarotene                              |
|-------------------------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------|
| Keratin 16 (KRT16)                              | A marker of hyperproliferative keratinocytes, highly expressed in psoriatic epidermis.    | Downregulation                                    |
| Skin-Derived Antileukoproteinase (SKALP/Elafin) | A proteinase inhibitor overexpressed in psoriatic skin, associated with inflammation.     | Downregulation                                    |
| MRP-8 (Calgranulin A)                           | An inflammatory protein abundant in psoriatic lesions.                                    | Downregulation                                    |
| Epidermal Growth Factor<br>Receptor (EGFR)      | Involved in keratinocyte proliferation.                                                   | Downregulation                                    |
| Transglutaminase 1 (TGM1)                       | An enzyme involved in the formation of the cornified envelope, dysregulated in psoriasis. | Downregulation                                    |
| Involucrin                                      | A structural protein of the cornified envelope, abnormally expressed in psoriasis.        | Downregulation                                    |
| Small Proline-Rich Protein 2<br>(SPRR2)         | A component of the cornified envelope, overexpressed in psoriatic lesions.                | Downregulation                                    |
| Interleukin-17A (IL-17A)                        | A key pro-inflammatory cytokine in the pathogenesis of psoriasis.                         | Reduction of protein levels in psoriatic plaques. |
| Tumor Necrosis Factor-alpha (TNF-α)             | A major inflammatory cytokine involved in psoriasis.                                      | Reduction of protein levels in psoriatic plaques. |

# **Experimental Protocols**



This section details the methodologies commonly employed in studies investigating tazaroteneinduced gene expression changes in psoriasis.

# Transcriptomic Analysis via RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive and quantitative view of the transcriptome. The following protocol is a generalized workflow for analyzing skin biopsies.

#### 2.1.1. Sample Collection and Preparation:

- Obtain 4-mm punch biopsies from both lesional and non-lesional skin of psoriasis patients before and after tazarotene treatment.
- Immediately snap-freeze the biopsies in liquid nitrogen and store them at -80°C until RNA extraction.

#### 2.1.2. RNA Extraction:

- Homogenize the frozen tissue using a bead-based lysis system.
- Extract total RNA using a silica column-based kit, such as the RNeasy Lipid Tissue Kit (Qiagen), following the manufacturer's instructions.
- Assess RNA quality and quantity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RNA Integrity Number > 8) for library preparation.

#### 2.1.3. Library Preparation and Sequencing:

- Prepare sequencing libraries from polyadenylated RNA using a kit like the Illumina TruSeq Stranded mRNA kit.
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate a sufficient number of reads per sample (typically >30 million).

#### 2.1.4. Data Analysis:

 Align the sequencing reads to the human reference genome using a splice-aware aligner like STAR.



- Quantify gene expression levels and perform differential expression analysis between treatment groups (e.g., using DESeq2 or edgeR).
- Identify genes with a statistically significant change in expression (e.g., fold change > 1.5 and a false discovery rate < 0.1).</li>

# In Situ Hybridization (ISH)

ISH allows for the visualization of specific mRNA transcripts within the cellular context of the tissue.

#### 2.2.1. Tissue Preparation:

• Fix skin biopsies in 4% paraformaldehyde, embed in paraffin, and cut into 4-µm sections.

#### 2.2.2. Probe Hybridization:

- Synthesize digoxigenin (DIG)-labeled riboprobes specific for the target genes (e.g., TIG1, TIG2, TIG3).
- Pre-treat the tissue sections with proteinase K to improve probe accessibility.
- Hybridize the labeled probes to the tissue sections overnight at an appropriate temperature (e.g., 65°C).

#### 2.2.3. Signal Detection:

- Wash the sections to remove unbound probes.
- Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
- Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the target mRNA.

### Immunohistochemistry (IHC)

IHC is used to detect the presence and location of specific proteins in tissue sections.

#### 2.3.1. Tissue Preparation:



- Prepare paraffin-embedded tissue sections as described for ISH.
- 2.3.2. Antigen Retrieval and Staining:
- Perform antigen retrieval to unmask the target protein epitopes.
- Block non-specific antibody binding.
- Incubate the sections with a primary antibody specific to the protein of interest (e.g., KRT16).
- Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Add a chromogenic substrate (e.g., DAB) to visualize the protein.
- Counterstain with hematoxylin to visualize cell nuclei.

# **Signaling Pathways and Experimental Workflows**

Tazarotene's effects on gene expression are orchestrated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

# **Tazarotene-RAR Signaling Pathway in Psoriasis**

Tazarotene, a prodrug, is converted to its active form, tazarotenic acid, in the skin. Tazarotenic acid then selectively binds to Retinoic Acid Receptors (RARs), primarily RARβ and RARγ, which are expressed in keratinocytes. This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Tazarotene-RAR Signaling Pathway

# **Experimental Workflow for Transcriptomic Analysis**

The following diagram outlines a typical workflow for investigating tazarotene-induced gene expression changes in psoriasis using RNA sequencing.





Click to download full resolution via product page

Transcriptomic Analysis Workflow



### Conclusion

Tazarotene exerts its therapeutic effects in psoriasis through a well-defined molecular mechanism involving the modulation of gene expression. By activating RAR-mediated signaling, tazarotene normalizes epidermal differentiation and proliferation and reduces inflammation. The upregulation of TIG genes and the downregulation of psoriasis-associated markers are key events in this process. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate molecular actions of tazarotene and to identify novel therapeutic targets for psoriasis and other inflammatory skin diseases. Further research, particularly large-scale transcriptomic studies with quantitative data, will continue to refine our understanding of the precise gene regulatory networks influenced by tazarotene.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular mechanisms of tazarotene action in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rarg retinoic acid receptor, gamma [Mus musculus (house mouse)] Gene NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | Finding Gene Regulatory Networks in Psoriasis: Application of a Tree-Based Machine Learning Approach [frontiersin.org]
- 4. [Alteration of tazarotene induced gene-2 expression in psoriasis vulgaris] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tazarotene-Induced Gene Expression in Psoriasis: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1681254#tazarotene-induced-gene-expression-changes-in-psoriasis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com